SIRT2 Inhibition Potency: Isobutoxy vs. Propoxy Analogs – A 5.6-Fold Selectivity Window
In a cross-study comparison drawn from the BindingDB/ChEMBL-curated dataset, 1-Allyl-4-fluoro-2-isobutoxybenzene (BDBM50392111) inhibits human recombinant SIRT2 deacylation activity with an IC50 of 1,000 nM [1]. The direct structural analog 1-Allyl-4-fluoro-2-propoxybenzene (BDBM50502268), differing only in alkoxy chain length (isobutoxy vs. n-propoxy), shows substantially greater potency with an IC50 of 180 nM in a comparable Fluor de Lys-SIRT assay [1]. This 5.6-fold difference in IC50 values demonstrates that the branched isobutoxy group attenuates SIRT2 binding relative to the linear propoxy chain, providing a tunable potency handle for medicinal chemistry optimization.
| Evidence Dimension | Inhibition of human recombinant SIRT2 deacylation activity |
|---|---|
| Target Compound Data | IC50 = 1.00E+3 nM (1,000 nM; 1.0 µM) |
| Comparator Or Baseline | 1-Allyl-4-fluoro-2-propoxybenzene: IC50 = 180 nM (0.18 µM) |
| Quantified Difference | 5.6-fold lower potency for the isobutoxy analog (target IC50 / comparator IC50 = 5.6) |
| Conditions | Fluor de Lys-SIRT deacylase assay; substrate incubated 60 min prior to addition; fluorescence measured after 60 min (BindingDB/ChEMBL curated data) |
Why This Matters
For epigenetic probe discovery programs targeting SIRT2, this isobutoxy scaffold provides a defined intermediate potency starting point that is 5.6-fold weaker than the propoxy analog—offering a distinct window for SAR-driven potency optimization without overshooting into high-affinity regimes prematurely.
- [1] BindingDB. BDBM50392111 (CHEMBL2152613): 1-Allyl-4-fluoro-2-isobutoxybenzene, SIRT2 IC50 = 1.00E+3 nM. BDBM50502268 (CHEMBL4447813): 1-Allyl-4-fluoro-2-propoxybenzene, SIRT2 IC50 = 180 nM. View Source
